Suc-Phe-Ala-Ala-Phe-pNA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

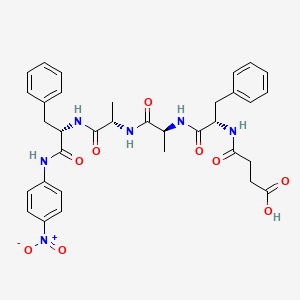

4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38N6O9/c1-21(36-33(46)27(19-23-9-5-3-6-10-23)38-29(41)17-18-30(42)43)31(44)35-22(2)32(45)39-28(20-24-11-7-4-8-12-24)34(47)37-25-13-15-26(16-14-25)40(48)49/h3-16,21-22,27-28H,17-20H2,1-2H3,(H,35,44)(H,36,46)(H,37,47)(H,38,41)(H,39,45)(H,42,43)/t21-,22-,27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTPBQOIKFIIIX-MPPVQRIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(C)NC(=O)C(CC3=CC=CC=C3)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

674.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chymotrypsin Substrate: Suc-Phe-Ala-Ala-Phe-pNA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the specificity and use of the chromogenic peptide substrate N-Succinyl-L-Phenylalanyl-L-Alanyl-L-Alanyl-L-Phenylalanine-p-nitroanilide (Suc-Phe-Ala-Ala-Phe-pNA) for the serine protease, chymotrypsin.

Disclaimer: Publicly available kinetic data specifically for this compound is limited. Therefore, this guide leverages extensive data from the closely related and widely studied substrate, N-Succinyl-L-Alanyl-L-Alanyl-L-Prolyl-L-Phenylalanine-p-nitroanilide (Suc-Ala-Ala-Pro-Phe-pNA) . The structural similarity, particularly at the critical P1 position (Phenylalanine), makes Suc-Ala-Ala-Pro-Phe-pNA an excellent analogue for understanding the principles of chymotrypsin activity assays.

Chymotrypsin and Substrate Specificity

Chymotrypsin is a digestive enzyme that belongs to the serine protease superfamily.[1] Synthesized in the pancreas as an inactive precursor, chymotrypsinogen, it is activated by trypsin in the small intestine.[1] Its primary function is to hydrolyze peptide bonds within proteins.

Chymotrypsin's specificity is dictated by its S1 binding pocket, a deep, hydrophobic cavity that preferentially accommodates large, aromatic, or hydrophobic amino acid residues at the P1 position of the substrate.[1][2] The standard nomenclature by Schechter and Berger designates substrate residues as Pn...P3-P2-P1 ↓ P1'-P2'-P3'...Pn', where the arrow indicates the scissile peptide bond. Chymotrypsin most efficiently cleaves after Phenylalanine (Phe), Tryptophan (Trp), and Tyrosine (Tyr).[1] The residues at other positions (P2, P3, P4, etc.) also influence binding and catalysis rates.

Mechanism of Action and Chromogenic Detection

The chromogenic substrate this compound is designed to exploit chymotrypsin's P1 specificity. The enzyme recognizes and binds the Phenylalanine residue at the P1 position and catalyzes the hydrolysis of the adjacent peptide bond.

This cleavage releases the p-nitroaniline (pNA) moiety. While the intact substrate is colorless, free pNA in solution has a distinct yellow color, which can be quantified by measuring the increase in absorbance at a wavelength of 405-410 nm.[3][4] The rate of pNA release is directly proportional to the chymotrypsin activity under a given set of conditions. The catalytic mechanism involves a "catalytic triad" of amino acids in the enzyme's active site: Serine-195, Histidine-57, and Aspartate-102.

Caption: Enzymatic cleavage of this compound by chymotrypsin.

Quantitative Kinetic Data

The efficiency of an enzyme's catalysis is described by the Michaelis-Menten kinetic parameters:

-

Km (Michaelis constant): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an inverse measure of the substrate's binding affinity.

-

kcat (turnover number): The number of substrate molecules converted to product per enzyme molecule per unit of time.

-

kcat/Km (specificity constant): Reflects the overall catalytic efficiency of the enzyme for a particular substrate.

While specific values for this compound are not available, the table below summarizes kinetic parameters for the analogous and widely used substrate, Suc-Ala-Ala-Pro-Phe-pNA , and other relevant substrates, providing a benchmark for chymotrypsin's specificity.

| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference Conditions |

| Suc-Ala-Ala-Pro-Phe-pNA | Not explicitly stated, but noted to be low | Noted to be high | 1.9 (relative SIE value) | pH 7.8, 25°C |

| N-Acetyl-L-Phe-Ala-NH₂ | 1.1 | 44 | 40,000 | pH 8.0, 25°C[5] |

| N-Acetyl-L-Phe-Gly-Ala-NH₂ | 1.0 | 25 | 25,000 | pH 8.0, 25°C[5] |

| N-Glutaryl-L-Phe-pNA (GPNA) | 0.95 | 0.04 | 42 | 0.4 M TBABr |

Note: The data for Suc-Ala-Ala-Pro-Phe-pNA is presented qualitatively as found in the literature, which describes it as a highly sensitive substrate with a high kcat and low Km.[6] A solvent isotope effect (SIE) value for Kc/Km is available.[7]

Detailed Experimental Protocols

This section outlines a typical protocol for measuring chymotrypsin activity using a peptide-pNA substrate.

Materials and Reagents

-

α-Chymotrypsin (from bovine pancreas)

-

This compound (or Suc-Ala-Ala-Pro-Phe-pNA)

-

Assay Buffer: e.g., 0.1 M Tris-HCl, pH 7.8-8.0

-

Organic Solvent: Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) for substrate stock

-

Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm

-

Thermostatted cuvette holder or incubator (25°C or 37°C)

-

96-well microplates (for high-throughput assays) or cuvettes

Reagent Preparation

-

Assay Buffer: Prepare 0.1 M Tris-HCl. Adjust pH to 7.8 at the desired reaction temperature (e.g., 25°C).

-

Substrate Stock Solution: Dissolve the substrate in a minimal amount of DMSO or DMF to create a concentrated stock solution (e.g., 20-50 mM). The substrate is soluble in DMF at 25 mg/ml.[8] Note: Protect the stock solution from light.

-

Substrate Working Solution: Dilute the stock solution in the assay buffer to the desired final concentrations. A range of concentrations bracketing the Km is needed for kinetic analysis. For single-point assays, a concentration of 1 mM is often used. Prepare this solution fresh before use.

-

Enzyme Solution: Prepare a stock solution of chymotrypsin in a cold, slightly acidic buffer (e.g., 1 mM HCl) to maintain stability. Immediately before the assay, dilute the enzyme to the desired final concentration in the assay buffer. The final concentration should be chosen to ensure a linear rate of absorbance change over the measurement period.

Assay Procedure (Cuvette-based)

-

Temperature Equilibration: Set the spectrophotometer's cuvette holder to the desired temperature (e.g., 25°C) and allow all solutions to equilibrate.

-

Reaction Mixture: In a cuvette, pipette the assay buffer and the substrate working solution to achieve the desired final substrate concentration in the total reaction volume (e.g., 1 mL).

-

Blank Measurement: Measure the absorbance of the substrate/buffer mixture at 405 nm to determine the background rate of non-enzymatic substrate hydrolysis.

-

Initiate Reaction: Add a small volume of the diluted enzyme solution to the cuvette to initiate the reaction. Mix quickly by inverting the cuvette.

-

Data Acquisition: Immediately begin recording the absorbance at 405 nm every 15-30 seconds for a period of 3-5 minutes. Ensure the rate of absorbance increase is linear during this period.

Data Analysis

The rate of the reaction can be calculated using the Beer-Lambert law:

Velocity (mol/min) = (ΔA405/min) * V / (ε * l)

Where:

-

ΔA405/min: The rate of absorbance change per minute (from the linear portion of the curve).

-

V: Total reaction volume (in Liters).

-

ε (Molar Extinction Coefficient): For p-nitroaniline, ε is approximately 8,800 M⁻¹cm⁻¹ at pH 7.5.[8]

-

l: Path length of the cuvette (typically 1 cm).

Caption: General workflow for a chymotrypsin enzymatic assay.

Applications in Research and Drug Development

-

Enzyme Kinetics: Determining Km and kcat values to characterize chymotrypsin from different sources or engineered variants.

-

Inhibitor Screening: High-throughput screening of compound libraries to identify potential chymotrypsin inhibitors for therapeutic purposes. The assay can be adapted to 96- or 384-well plate formats.

-

Diagnostic Assays: Assays using similar substrates have been developed to measure chymotrypsin activity in biological samples, such as stool, as an indicator of pancreatic function.[6]

-

Protein Science: Used to study the effects of mutations or environmental conditions (e.g., pH, temperature, co-solvents) on enzyme activity and stability.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. purdue.edu [purdue.edu]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. N-SUCCINYL-L-PHENYLALANINE P-NITROANILIDE | 2440-62-2 [chemicalbook.com]

- 5. Kinetic studies on the chymotrypsin A alpha-catalyzed hydrolysis of a series of N-acetyl-L-phenylalanyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Slow-binding inhibition of chymotrypsin and cathepsin G by the peptide aldehyde chymostatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine 4-nitroanilide [biosynth.com]

A Technical Guide to the Core Principles of Colorimetric Enzyme Assays

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the fundamental principles of colorimetric enzyme assays, a cornerstone of modern biological research and drug development. These assays offer a robust, sensitive, and often high-throughput method for quantifying enzyme activity, making them invaluable tools in academic and industrial laboratories. This document provides a comprehensive overview of the underlying theory, detailed experimental protocols for key enzymes, guidance on data presentation and analysis, and troubleshooting strategies.

Core Principles of Colorimetric Enzyme Assays

Colorimetric enzyme assays are a type of biochemical assay that measures enzyme activity through a color change. The fundamental principle involves an enzyme-catalyzed reaction that produces a colored product, known as a chromophore. The intensity of the color, which is directly proportional to the amount of product formed, can be quantified using a spectrophotometer.

The Role of Chromogenic Substrates

At the heart of every colorimetric enzyme assay is a chromogenic substrate . These are molecules that are colorless, or have a low absorbance at a specific wavelength, but are converted into a colored product by the enzyme of interest.[1][2] This enzymatic conversion allows for the visual and quantitative detection of enzyme activity.[3] Common enzymes utilized in these assays include Alkaline Phosphatase (AP), Horseradish Peroxidase (HRP), and β-galactosidase.[1][3]

The Beer-Lambert Law: Quantifying Color

The relationship between the absorbance of light and the concentration of the colored product is described by the Beer-Lambert Law. This law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[4] The equation is as follows:

A = εcl

Where:

-

A is the absorbance (unitless)

-

ε (epsilon) is the molar extinction coefficient of the colored product (in M⁻¹cm⁻¹)

-

c is the concentration of the colored product (in M)

-

l is the path length of the cuvette or microplate well (typically 1 cm)

By measuring the absorbance of the solution at a specific wavelength, the concentration of the product can be determined, which in turn reflects the activity of the enzyme.

Enzyme Kinetics in Colorimetric Assays

Colorimetric assays are powerful tools for studying enzyme kinetics. By measuring the rate of color formation over time, key kinetic parameters such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ) can be determined.[5] The initial rate of the reaction, where the product formation is linear with time, is typically used for these calculations.[5]

Experimental Protocols

This section provides detailed methodologies for two of the most widely used enzymes in colorimetric assays: Alkaline Phosphatase (AP) and Horseradish Peroxidase (HRP). Additionally, a protocol for a sandwich Enzyme-Linked Immunosorbent Assay (ELISA), a common application of these enzymes, is included.

Colorimetric Alkaline Phosphatase (AP) Assay

This protocol is designed to measure the activity of Alkaline Phosphatase using p-Nitrophenyl Phosphate (pNPP) as the chromogenic substrate. AP catalyzes the hydrolysis of pNPP to p-Nitrophenol (pNP), a yellow product with an absorbance maximum at 405 nm.

Materials:

-

Alkaline Phosphatase (enzyme sample or standard)

-

p-Nitrophenyl Phosphate (pNPP) substrate solution

-

Assay Buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8)

-

Stop Solution (e.g., 3 M NaOH)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare Standards and Samples: Prepare a standard curve using a known concentration of pNP. Dilute your enzyme samples to fall within the linear range of the assay.

-

Assay Setup: Add 50 µL of each standard and sample to separate wells of the 96-well plate.

-

Initiate Reaction: Add 50 µL of pNPP substrate solution to each well.

-

Incubation: Incubate the plate at 37°C for a set period (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range.

-

Stop Reaction: Add 50 µL of Stop Solution to each well to terminate the enzymatic reaction.

-

Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank (a well with no enzyme) from all readings. Plot the absorbance of the standards versus their known concentrations to generate a standard curve. Use the equation of the standard curve to determine the concentration of pNP produced in your samples, and subsequently calculate the enzyme activity.

Colorimetric Horseradish Peroxidase (HRP) Assay

This protocol measures the activity of Horseradish Peroxidase using 3,3',5,5'-Tetramethylbenzidine (TMB) as the chromogenic substrate. HRP catalyzes the oxidation of TMB in the presence of hydrogen peroxide (H₂O₂), resulting in a blue product with an absorbance maximum at 652 nm. The reaction can be stopped with an acid, which turns the product yellow with an absorbance maximum at 450 nm.[6]

Materials:

-

Horseradish Peroxidase (enzyme sample or standard)

-

TMB Substrate Solution

-

Hydrogen Peroxide (H₂O₂)

-

Assay Buffer (e.g., 0.1 M Phosphate-Citrate Buffer, pH 5.0)

-

Stop Solution (e.g., 2 M H₂SO₄)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 450 nm or 652 nm

Procedure:

-

Prepare Reagents: Prepare a working solution of TMB containing H₂O₂ according to the manufacturer's instructions.

-

Prepare Standards and Samples: Prepare a standard curve using a known concentration of HRP. Dilute your samples to an appropriate concentration.

-

Assay Setup: Add 100 µL of each standard and sample to separate wells of the 96-well plate.

-

Initiate Reaction: Add 100 µL of the TMB working solution to each well.

-

Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.

-

Stop Reaction: Add 100 µL of Stop Solution to each well.

-

Measure Absorbance: Read the absorbance of each well at 450 nm.

-

Data Analysis: Subtract the blank absorbance and use the standard curve to determine the HRP activity in your samples.

Sandwich ELISA Protocol with Colorimetric Detection

The sandwich ELISA is a powerful immunoassay for detecting and quantifying a specific antigen. This protocol utilizes an HRP-conjugated detection antibody and TMB substrate for colorimetric readout.[7][8]

Materials:

-

Capture Antibody

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Antigen Standard and Samples

-

Detection Antibody (conjugated to HRP)

-

TMB Substrate Solution

-

Stop Solution (e.g., 2 M H₂SO₄)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

96-well high-binding microplate

-

Microplate reader

Procedure:

-

Coating: Coat the wells of a 96-well microplate with 100 µL of capture antibody (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.[7]

-

Washing: Wash the plate three times with Wash Buffer.

-

Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with Wash Buffer.

-

Sample/Standard Incubation: Add 100 µL of antigen standards and samples to the appropriate wells and incubate for 2 hours at room temperature.

-

Washing: Wash the plate three times with Wash Buffer.

-

Detection Antibody Incubation: Add 100 µL of HRP-conjugated detection antibody to each well and incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate five times with Wash Buffer.

-

Substrate Development: Add 100 µL of TMB Substrate Solution to each well and incubate for 15-30 minutes at room temperature in the dark.

-

Stop Reaction: Add 100 µL of Stop Solution to each well.

-

Measure Absorbance: Read the absorbance at 450 nm.

-

Data Analysis: Generate a standard curve by plotting the absorbance of the standards versus their concentrations. Determine the concentration of the antigen in the samples from the standard curve.

Data Presentation and Analysis

Clear and accurate data presentation is crucial for the interpretation of results from colorimetric enzyme assays.

Standard Curves

A standard curve is essential for quantitative analysis.[9] It is generated by measuring the absorbance of a series of known concentrations of the product or a standard enzyme.[9] The resulting data is plotted with concentration on the x-axis and absorbance on the y-axis. A linear regression is then performed to obtain the equation of the line (y = mx + c), which is used to calculate the concentration of the unknown samples.

Sample Standard Curve Data for an HRP Assay

| HRP Concentration (ng/mL) | Absorbance at 450 nm (Mean) |

| 100 | 2.15 |

| 50 | 1.62 |

| 25 | 1.05 |

| 12.5 | 0.68 |

| 6.25 | 0.42 |

| 3.125 | 0.29 |

| 1.56 | 0.21 |

| 0 | 0.15 |

Calculating Enzyme Activity

Enzyme activity is typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under specified conditions.[10] The activity can be calculated from the change in absorbance over time using the Beer-Lambert Law.[3][11]

Calculation Steps:

-

Determine the change in absorbance per minute (ΔA/min) from the linear portion of the reaction curve.[11]

-

Use the Beer-Lambert Law (A = εcl) to convert ΔA/min to the change in concentration per minute (Δc/min).

-

Calculate the enzyme activity in the reaction volume.

-

Express the activity per unit volume or mass of the enzyme sample.

Quantitative Data Summary

The following table summarizes key kinetic parameters for commonly used enzymes in colorimetric assays.

| Enzyme | Substrate | Kₘ (M) | Vₘₐₓ (µmol/min/mg) | Optimal pH |

| Calf Intestinal Alkaline Phosphatase | pNPP | 7.6 x 10⁻⁴ (in Tris-HCl)[1][12] | 3.12 (µmoles min⁻¹ unit⁻¹)[1][12] | 11 (in Tris-HCl)[1][12] |

| Calf Intestinal Alkaline Phosphatase | pNPP | 4.0 x 10⁻⁴ (in Glycine-NaOH)[1][12] | 1.6 (µmoles min⁻¹ unit⁻¹)[1][12] | 9.5 (in Glycine-NaOH)[1][12] |

| Horseradish Peroxidase | TMB | Varies with conditions | Varies with conditions | ~5.0-6.0 |

Visualizations of Workflows and Pathways

Diagrams are powerful tools for visualizing the complex steps and interactions in colorimetric enzyme assays.

Caption: General workflow for a colorimetric enzyme assay.

Caption: Principle of a sandwich ELISA with HRP detection.

Caption: The relationship described by the Beer-Lambert Law.

Troubleshooting Common Issues

Even with well-established protocols, issues can arise in colorimetric enzyme assays. This section provides guidance on troubleshooting common problems.[4][13][14]

| Issue | Possible Cause(s) | Suggested Solution(s) |

| No or Low Signal | Inactive enzyme | Ensure proper enzyme storage and handling. Avoid repeated freeze-thaw cycles. |

| Incorrect buffer pH or temperature | Verify the pH of your buffers and ensure the assay is performed at the optimal temperature for the enzyme.[14] | |

| Expired or improperly stored reagents | Check the expiration dates of all reagents and store them according to the manufacturer's instructions.[13] | |

| High Background | Contaminated reagents | Use fresh, high-quality reagents. |

| Non-specific binding (in ELISA) | Ensure adequate blocking and washing steps. | |

| Substrate instability | Prepare substrate solutions fresh and protect them from light. | |

| Inconsistent Results | Pipetting errors | Use calibrated pipettes and ensure accurate and consistent pipetting. |

| Temperature fluctuations | Maintain a consistent temperature during all incubation steps. | |

| Edge effects in microplates | Avoid using the outer wells of the plate or fill them with buffer to maintain a humid environment. | |

| Non-linear Standard Curve | Substrate depletion | Ensure the reaction is measured within the initial linear phase. |

| Enzyme saturation | Dilute the enzyme to a concentration where the reaction rate is proportional to the enzyme concentration. | |

| Incorrect standard dilutions | Prepare fresh standards and perform serial dilutions carefully. |

References

- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 2. Sandwich ELISA Protocol | Hello Bio [hellobio.com]

- 3. researchgate.net [researchgate.net]

- 4. docs.abcam.com [docs.abcam.com]

- 5. cdn.ymaws.com [cdn.ymaws.com]

- 6. antibodiesinc.com [antibodiesinc.com]

- 7. A Guide to Building a Direct Sandwich ELISA | Proteintech Group [ptglab.com]

- 8. fortislife.com [fortislife.com]

- 9. news-medical.net [news-medical.net]

- 10. resources.biomol.com [resources.biomol.com]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. siriusgenomics.com [siriusgenomics.com]

- 14. google.com [google.com]

Methodological & Application

Preparing a Stock Solution of Succinyl-Phenylalanine-Alanine-Alanine-Phenylalanine-p-Nitroanilide (Suc-Phe-Ala-Ala-Phe-pNA)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of a stock solution of the chromogenic peptide substrate, Succinyl-Phenylalanine-Alanine-Alanine-Phenylalanine-p-Nitroanilide (Suc-Phe-Ala-Ala-Phe-pNA). This substrate is valuable in assays for various proteases, particularly chymotrypsin-like enzymes. Proper preparation of the stock solution is critical for obtaining accurate and reproducible results in enzyme kinetics and inhibitor screening assays.

Introduction

This compound is a synthetic peptide substrate designed for the sensitive detection of protease activity. Upon enzymatic cleavage at the C-terminal side of the phenylalanine residue, the p-nitroaniline (pNA) moiety is released. The free pNA is yellow and can be quantified spectrophotometrically by measuring its absorbance at 405-410 nm. The rate of pNA release is directly proportional to the enzyme activity. Due to the hydrophobic nature of the peptide, careful consideration of the solvent and handling procedures is necessary to ensure complete dissolution and stability.

While direct solubility data for this compound is not widely published, data from the closely related and commonly used substrate, N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA), provides a strong basis for its handling.[1][2][3][4][5][6]

Materials and Equipment

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

1.5 mL or 2.0 mL microcentrifuge tubes

-

Pipettes and sterile, filtered pipette tips

Equipment:

-

Analytical balance

-

Vortex mixer

-

Optional: Sonicator (water bath)

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the preparation of a this compound stock solution, based on data for the analogous Suc-AAPF-pNA substrate.

| Parameter | Value | Reference(s) |

| Solubility in DMSO | Up to 120 mg/mL (approximately 192.1 mM) | [3][6] |

| Solubility in DMF | 5 mg/mL | [2] |

| Solubility in Ethanol | 120 mg/mL | [3] |

| Aqueous Solubility | Insoluble or slightly soluble | [4][6] |

| Storage Temperature (Powder) | -20°C | [1][2][7] |

| Stock Solution Storage | -20°C for up to 1 month, -80°C for up to 1 year | [1][6] |

Experimental Protocol: Preparation of a 100 mM Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO. This concentration is suitable for subsequent dilution into aqueous assay buffers.

4.1. Pre-Preparation:

-

Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Ensure that the DMSO used is anhydrous, as moisture can reduce the solubility of the peptide.[6]

4.2. Weighing the Peptide:

-

Tare a clean, dry microcentrifuge tube on an analytical balance.

-

Carefully weigh the desired amount of this compound powder into the microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock solution, you would need to calculate the required mass based on the molecular weight of this compound.

4.3. Dissolution:

-

Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the peptide powder.

-

Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear. If any solid particles remain, continue vortexing. For very hydrophobic peptides, brief sonication in a water bath may aid dissolution.[8]

4.4. Aliquoting and Storage:

-

Once the peptide is completely dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will prevent repeated freeze-thaw cycles which can degrade the peptide.[1][6]

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1][6]

Diagrams

Experimental Workflow for Stock Solution Preparation

Caption: Workflow for preparing a stock solution of this compound.

Signaling Pathway of Protease Activity Detection

Caption: Detection of protease activity using this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. shop.bachem.com [shop.bachem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine 4-nitroanilide [biosynth.com]

- 8. medchemexpress.com [medchemexpress.com]

Optimizing the Cleavage of Suc-Phe-Ala-Ala-Phe-pNA: Application Notes and Protocols for Researchers

For Immediate Release

These application notes provide detailed protocols and optimal experimental conditions for the enzymatic cleavage of the chromogenic substrate N-Succinyl-Phenylalanine-Alanine-Alanine-Phenylalanine-p-nitroanilide (Suc-Phe-Ala-Ala-Phe-pNA). This substrate is widely utilized in biochemical assays to characterize the kinetic properties of chymotrypsin and other serine proteases, as well as for the screening of potential inhibitors. The following guidelines are intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The enzymatic cleavage of this compound by proteases such as chymotrypsin results in the release of the yellow chromophore p-nitroanilide (pNA). The rate of pNA formation, which can be monitored spectrophotometrically, is directly proportional to the enzyme's activity. Achieving optimal and reproducible results is contingent on carefully controlling several experimental parameters. This document outlines the key conditions and provides a standardized protocol for conducting this assay.

Key Experimental Parameters for Optimal Cleavage

The efficiency of this compound cleavage is primarily influenced by pH, temperature, and the concentrations of both the enzyme and the substrate. The following table summarizes the optimal conditions for chymotrypsin-mediated cleavage based on established protocols.

| Parameter | Optimal Range/Value | Notes |

| pH | 7.0 - 9.0 | The optimal pH for chymotrypsin activity is generally neutral to slightly alkaline. A pH of 7.8 to 8.0 is frequently recommended.[1][2][3] The enzyme can be denatured at a pH below 4.[2] |

| Temperature | 25°C - 50°C | While chymotrypsin is active across this range, 25°C and 37°C are common incubation temperatures for kinetic assays.[1][4][5] The optimal temperature can be as high as 50°C.[3] |

| Enzyme | Bovine α-chymotrypsin | This is a commonly used serine protease for this substrate. |

| Enzyme Concentration | 1-10 nM (for kinetic assays) | The final concentration should be adjusted to ensure a linear reaction rate for the desired incubation time. For protein digestion, a protease-to-protein ratio of 1:200 to 1:20 (w/w) is suggested.[5] |

| Substrate | This compound | --- |

| Substrate Concentration | 0.1 - 1.0 mM | For routine assays, a concentration of 0.2 mM is often sufficient. For detailed kinetic analysis (Km determination), a range of concentrations bracketing the Km value should be used.[6] |

| Buffer System | 50-100 mM Tris-HCl | Tris-HCl is a standard buffer for this assay. Other buffers such as MOPS can also be used.[7] The inclusion of 10 mM CaCl₂ can enhance chymotrypsin stability and activity.[3] |

| Substrate Solvent | Dimethyl sulfoxide (DMSO) | The substrate is typically dissolved in DMSO to create a stock solution before being diluted into the aqueous assay buffer.[4] |

| Detection Wavelength | 405 - 410 nm | The release of p-nitroanilide is monitored at this wavelength.[4] |

| Incubation Time | 5 - 30 minutes | The reaction should be monitored in real-time or stopped at a specific time point within the linear range of the reaction. |

Experimental Workflow

The general workflow for the this compound cleavage assay involves the preparation of reagents, initiation of the enzymatic reaction, and subsequent detection of the product.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for performing a standard chymotrypsin activity assay using this compound.

I. Materials and Reagents

-

α-Chymotrypsin from bovine pancreas (e.g., Sigma-Aldrich, C4129)

-

This compound (e.g., Sigma-Aldrich, S7388)

-

Tris(hydroxymethyl)aminomethane (Tris)

-

Calcium chloride (CaCl₂)

-

Hydrochloric acid (HCl)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate, clear bottom

-

Microplate reader capable of measuring absorbance at 410 nm and maintaining a constant temperature

II. Preparation of Solutions

-

Assay Buffer (50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0):

-

Dissolve 6.057 g of Tris base in 800 mL of ultrapure water.

-

Add 1.47 g of CaCl₂ dihydrate.

-

Adjust the pH to 8.0 at 25°C using 1 M HCl.

-

Bring the final volume to 1 L with ultrapure water.

-

-

Enzyme Stock Solution (1 mg/mL in 1 mM HCl):

-

Dissolve chymotrypsin in cold 1 mM HCl to a final concentration of 1 mg/mL.

-

Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

-

Enzyme Working Solution (e.g., 1 µg/mL):

-

Immediately before use, dilute the enzyme stock solution in cold Assay Buffer to the desired final concentration. Keep on ice.

-

-

Substrate Stock Solution (20 mM in DMSO):

-

Dissolve 12.5 mg of this compound in 1 mL of DMSO.

-

Store at -20°C, protected from light.

-

-

Substrate Working Solution (e.g., 1 mM in Assay Buffer):

-

Dilute the substrate stock solution 1:20 in Assay Buffer. For example, add 50 µL of 20 mM substrate stock to 950 µL of Assay Buffer.

-

III. Assay Procedure

-

Set the microplate reader to the desired temperature (e.g., 37°C).

-

In a 96-well microplate, add the following to each well:

-

180 µL of Assay Buffer

-

20 µL of Substrate Working Solution (for a final concentration of 0.1 mM)

-

Note: For kinetic studies, vary the volume of the substrate working solution and adjust the buffer volume accordingly to maintain a total volume of 200 µL after enzyme addition.

-

-

Include control wells:

-

Blank (no enzyme): Add 200 µL of Assay Buffer and 20 µL of Substrate Working Solution.

-

Negative control (no substrate): Add 200 µL of Assay Buffer and 20 µL of Enzyme Working Solution.

-

-

Pre-incubate the plate at 37°C for 5 minutes to allow the reaction mixture to reach thermal equilibrium.

-

Initiate the reaction by adding 20 µL of the Enzyme Working Solution to each well (except the blank).

-

Immediately start monitoring the absorbance at 410 nm every 30-60 seconds for 10-30 minutes.

IV. Data Analysis

-

Subtract the rate of absorbance change in the blank wells from the rate of change in the sample wells.

-

Calculate the reaction velocity (v) using the Beer-Lambert law:

-

v (µmol/min/mL) = (ΔA₄₁₀/min) / (ε × l)

-

Where:

-

ΔA₄₁₀/min is the initial rate of change in absorbance at 410 nm.

-

ε is the molar extinction coefficient of p-nitroanilide (8,800 M⁻¹cm⁻¹ at pH 7.5).

-

l is the path length of the cuvette or microplate well (in cm).

-

-

-

For kinetic analysis, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Signaling Pathways and Logical Relationships

The enzymatic cleavage of this compound is a direct hydrolytic reaction catalyzed by chymotrypsin. The following diagram illustrates the logical relationship between the components of the assay and the resulting signal.

References

- 1. Kinetic studies on the chymotrypsin A alpha-catalyzed hydrolysis of a series of N-acetyl-L-phenylalanyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chymotrypsin [sigmaaldrich.com]

- 4. fao.org [fao.org]

- 5. promega.com [promega.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

Application Notes: The Role of Suc-Ala-Ala-Pro-Phe-pNA in Drug Discovery

An important clarification regarding the chemical compound is necessary. The user requested information on Suc-Phe-Ala-Ala-Phe-pNA . However, the vast majority of available scientific literature and commercial products refer to a closely related and extensively documented compound: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) . This latter peptide is a widely recognized chromogenic substrate for a variety of proteases and is highly relevant to drug discovery. Given the scarcity of specific data for "this compound" and the abundance of detailed information for "Suc-Ala-Ala-Pro-Phe-pNA", this response will focus on the applications and protocols for Suc-Ala-Ala-Pro-Phe-pNA as a representative and highly utilized tool in the field.

Introduction

N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) is a synthetic chromogenic substrate crucial for the study of proteolytic enzymes.[1] Its design allows for the sensitive and continuous monitoring of enzyme activity through a simple colorimetric assay. The peptide sequence Ala-Ala-Pro-Phe mimics the natural cleavage sites of several serine proteases, particularly chymotrypsin and related enzymes.[2][3] Upon enzymatic cleavage of the peptide bond C-terminal to the phenylalanine residue, the p-nitroaniline (pNA) moiety is released.[4] Free pNA is a yellow-colored compound with a strong absorbance at 405-410 nm, providing a direct and quantifiable measure of enzyme activity.[5][6] The succinyl group at the N-terminus enhances the substrate's solubility in aqueous buffers, making it ideal for a wide range of biochemical assays.[6]

Core Applications in Drug Discovery

The primary application of Suc-AAPF-pNA in drug discovery is in the identification and characterization of protease inhibitors.[4][7] Proteases are a major class of drug targets implicated in a wide array of diseases, including inflammation, cancer, infectious diseases, and neurodegenerative disorders.[7]

-

High-Throughput Screening (HTS): Suc-AAPF-pNA is an ideal substrate for HTS campaigns designed to screen large libraries of chemical compounds for potential protease inhibitors.[6][8] The simplicity of the "mix-and-measure" assay, which generates a colorimetric signal, makes it readily adaptable to automated robotic systems, enabling the rapid testing of thousands of compounds.[8]

-

Enzyme Kinetics and Inhibitor Characterization: This substrate is widely used to determine key kinetic parameters of enzyme-inhibitor interactions. Researchers can calculate the half-maximal inhibitory concentration (IC50) of a compound, which represents its potency. Further kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive) and determine the inhibitor constant (Ki), a critical parameter for lead optimization.[9]

-

Specificity Profiling: By testing potential inhibitors against a panel of proteases that cleave Suc-AAPF-pNA (such as chymotrypsin, cathepsin G, and chymase), researchers can assess the selectivity of their compounds.[2][6] High selectivity is a desirable trait in drug candidates as it minimizes off-target effects and potential toxicity.

-

Diagnostic Applications: The principles of this assay can be adapted for diagnostic purposes, such as measuring chymotrypsin activity in stool samples to assess pancreatic function.[2]

Quantitative Data

The following tables summarize key quantitative parameters associated with the use of Suc-AAPF-pNA in enzymatic assays.

Table 1: Michaelis-Menten Constants (Km) for Various Enzymes with Suc-AAPF-pNA

| Enzyme | Km Value | Source |

| Chymotrypsin | 60 µM | [6][10] |

| Cathepsin G | 1.7 mM | [6][10][11] |

| Chymase | 4 mM | [6][10] |

Note: Km values can vary depending on assay conditions such as pH, temperature, and buffer composition.

Table 2: Spectrophotometric Properties of p-Nitroaniline (pNA)

| Parameter | Value | Source |

| Wavelength of Max Absorbance (λmax) | 405 - 410 nm | [5][6] |

| Molar Extinction Coefficient (ε) | 8,800 M⁻¹cm⁻¹ at pH 7.5 | [2] |

Experimental Protocols

Protocol 1: General Assay for Chymotrypsin Activity

This protocol provides a basic method for measuring the activity of α-chymotrypsin using Suc-AAPF-pNA.

Materials:

-

α-Chymotrypsin enzyme solution (e.g., from bovine pancreas)

-

Suc-AAPF-pNA substrate

-

Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 410 nm

Procedure:

-

Prepare Substrate Stock Solution: Dissolve Suc-AAPF-pNA in DMSO to create a 10 mM stock solution.

-

Prepare Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM).[12]

-

Prepare Enzyme Solution: Prepare a working solution of α-chymotrypsin in cold Assay Buffer. The final concentration should be determined empirically to ensure a linear rate of reaction over the desired time course.

-

Set up the Reaction:

-

Add 50 µL of Assay Buffer to each well (for blanks and controls).

-

Add 50 µL of the enzyme solution to the test wells.

-

Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 5 minutes.

-

-

Initiate the Reaction: Add 50 µL of the Working Substrate Solution to all wells to initiate the reaction. The final volume will be 100 µL.

-

Measure Absorbance: Immediately begin monitoring the increase in absorbance at 410 nm in a microplate reader.[12] Take readings every minute for 15-30 minutes.

-

Data Analysis:

-

Subtract the rate of the blank (no enzyme) from the rates of the test wells.

-

Calculate the rate of reaction (V) as the change in absorbance per minute (ΔA/min).

-

Convert the rate to µmol of pNA released per minute using the Beer-Lambert law (V = (ΔA/min) / ε * l), where ε is the molar extinction coefficient of pNA and l is the path length of the well.

-

Protocol 2: High-Throughput Screening for Chymotrypsin Inhibitors

This protocol outlines a method for screening a compound library for inhibitors of α-chymotrypsin.

Materials:

-

Same as Protocol 1.

-

Test compounds (inhibitors) dissolved in DMSO.

-

Positive control inhibitor (e.g., Chymostatin).

Procedure:

-

Prepare Reagents: Prepare Substrate and Enzyme solutions as described in Protocol 1.

-

Plate Layout: Design the 96-well or 384-well plate layout to include:

-

Negative Controls: Enzyme + Substrate + DMSO (no inhibitor).

-

Positive Controls: Enzyme + Substrate + Positive Control Inhibitor.

-

Test Wells: Enzyme + Substrate + Test Compound.

-

Blanks: Substrate + DMSO (no enzyme).

-

-

Assay Steps:

-

Add 2 µL of test compound, control inhibitor, or DMSO to the appropriate wells.

-

Add 48 µL of the enzyme solution to all wells except the blanks. Add 50 µL of Assay Buffer to the blank wells.

-

Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 50 µL of the Working Substrate Solution to all wells.

-

-

Measure and Analyze:

-

Measure the reaction rate as described in Protocol 1.

-

Calculate the percent inhibition for each test compound using the following formula: % Inhibition = [1 - (Rate of Test Well / Rate of Negative Control)] * 100

-

Compounds showing significant inhibition (e.g., >50%) are identified as "hits" for further investigation.[8]

-

Visualizations

Caption: Principle of the colorimetric assay using Suc-AAPF-pNA.

Caption: Workflow for a high-throughput screen for chymotrypsin inhibitors.

Caption: Role of chymotrypsin inhibitors in a therapeutic context.

References

- 1. chemimpex.com [chemimpex.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. shop.bachem.com [shop.bachem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. glpbio.com [glpbio.com]

- 6. N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide | 70967-97-4 | Benchchem [benchchem.com]

- 7. What are Chymotrypsin inhibitors and how do they work? [synapse.patsnap.com]

- 8. bioassaysys.com [bioassaysys.com]

- 9. Synthesis and in vitro α-chymotrypsin inhibitory activity of 6-chlorobenzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. SUC-ALA-ALA-PRO-PHE-PNA | 70967-97-4 [chemicalbook.com]

- 11. selleckchem.com [selleckchem.com]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for Measuring Chymotrypsin-Like Activity in Complex Biological Samples

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chymotrypsin and chymotrypsin-like proteases are a class of serine endopeptidases crucial for various biological processes. Primarily known for its role in protein digestion in the small intestine, chymotrypsin specifically cleaves peptide bonds at the C-terminus of aromatic amino acids like tyrosine, tryptophan, and phenylalanine[1][2]. Beyond digestion, chymotrypsin-like activity is a key component of cellular protein degradation machinery, most notably the 26S proteasome, which regulates numerous cellular pathways by breaking down ubiquitinated proteins[3]. The chymotrypsin-like activity of the proteasome is attributed to its β5 subunit[3].

Measuring this activity in complex biological samples—such as cell lysates, tissue homogenates, plasma, or serum—is essential for studying enzyme kinetics, disease pathology, and the efficacy of therapeutic inhibitors. However, these samples present significant challenges, including the presence of endogenous inhibitors and a multitude of other proteases that can interfere with the assay[4][5]. This document provides detailed protocols and application notes for accurately quantifying chymotrypsin-like activity using common colorimetric and fluorometric methods.

Principles of Measurement

The two most common methods for measuring chymotrypsin-like activity rely on synthetic substrates that release a detectable molecule upon cleavage.

-

Colorimetric Assays: These assays utilize a synthetic peptide substrate conjugated to a chromophore, typically p-nitroaniline (pNA). When the chymotrypsin-like enzyme cleaves the peptide bond, free pNA is released, which produces a yellow color that can be quantified by measuring its absorbance at approximately 405 nm[1][6]. The rate of color development is directly proportional to the enzyme's activity.

-

Fluorometric Assays: These assays employ a peptide substrate linked to a fluorophore, such as 7-amido-4-methylcoumarin (AMC) or 2-aminoacridone (2-AA)[7][8]. The conjugated substrate is non-fluorescent or exhibits fluorescence at a different wavelength. Upon enzymatic cleavage, the fluorophore is liberated, resulting in a significant increase in fluorescence intensity. This method is generally more sensitive than colorimetric assays and is suitable for samples with low enzyme concentrations[7][9].

Data Presentation: Assay Comparison and Substrates

Quantitative data for selecting an appropriate assay and substrate are summarized below.

Table 1: Comparison of Common Assay Methods for Chymotrypsin-Like Activity

| Feature | Colorimetric Assay | Fluorometric Assay |

| Principle | Measurement of absorbance from a released chromophore (e.g., p-nitroaniline)[1][10]. | Measurement of fluorescence from a released fluorophore (e.g., AMC)[8]. |

| Typical Substrate | N-Succinyl-Ala-Ala-Pro-Phe-pNA | N-Succinyl-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC)[11]. |

| Detection Wavelength | ~405 nm[6][12]. | Excitation: ~380 nm / Emission: ~460 nm[8][9]. |

| Sensitivity | Lower; typically in the milliunit (mU) range[6][13]. | Higher; can detect as low as 0.01 mU[7][8]. |

| Pros | Simple, cost-effective, readily available equipment (spectrophotometer)[1]. | High sensitivity, suitable for kinetic assays and high-throughput screening[1][9]. |

| Cons | Less sensitive, potential for interference from colored compounds in the sample[14]. | Potential for interference from fluorescent compounds, requires a fluorescence plate reader[14]. |

Table 2: Common Substrates for Measuring Chymotrypsin-Like Activity

| Substrate Name | Abbreviation | Assay Type | Target Enzyme/Activity |

| N-Benzoyl-L-Tyrosine Ethyl Ester | BTEE | Spectrophotometric (UV) | Chymotrypsin[15][16]. |

| N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide | Suc-AAPF-pNA | Colorimetric | Chymotrypsin[17]. |

| MeO-Suc-Arg-Pro-Tyr-pNA | S-2586 | Colorimetric | Chymotrypsin[12]. |

| N-Succinyl-Leu-Leu-Val-Tyr-7-Amido-4-methylcoumarin | Suc-LLVY-AMC | Fluorometric | Proteasome Chymotrypsin-Like Activity[3][11]. |

| Glt-Ala-Ala-Phe-7-Amido-4-methylcoumarin | Glt-AAF-AMC | Fluorometric | Chymotrypsin[17]. |

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to preserve enzymatic activity and minimize variability. Always work on ice to prevent protease degradation[18].

A. Tissue Homogenates

-

Excise tissue and place it on ice immediately[18].

-

Wash the tissue with ice-cold Phosphate-Buffered Saline (PBS) to remove any blood.

-

Weigh the tissue and add 4 volumes of ice-cold Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5). For a 20 mg tissue sample, add 100 µL of buffer[8].

-

Homogenize the tissue using a Dounce or mechanical homogenizer on ice.

-

Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C[8].

-

Carefully collect the supernatant, which contains the soluble proteins, and place it in a fresh, pre-chilled tube.

-

Determine the protein concentration using a standard method (e.g., BCA assay). The final concentration should ideally be between 5-20 mg/mL[8].

-

Use the lysate immediately or aliquot and store at -80°C. Avoid repeated freeze-thaw cycles[18].

B. Cell Lysates

-

Collect cells (e.g., 1-2 x 10^6 cells) by centrifugation at 1,200 rpm for 10 minutes at 4°C[19].

-

Wash the cell pellet twice with ice-cold PBS.

-

Resuspend the pellet in 100-200 µL of ice-cold lysis buffer (e.g., Assay Buffer containing 0.5% NP-40)[19].

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 13,000 x g for 15 minutes at 4°C to pellet cell debris[19].

-

Transfer the supernatant (lysate) to a new pre-chilled tube.

-

Determine protein concentration.

-

Use immediately or store at -80°C.

C. Plasma and Serum

-

Plasma: Collect whole blood in a tube containing an anticoagulant like EDTA or citrate and mix gently[18].

-

Serum: Collect whole blood in a tube without anticoagulant and allow it to clot for 2 hours at room temperature or overnight at 4°C[18].

-

Centrifuge the blood sample at 1,000 x g for 15-20 minutes at 4°C[18].

-

Carefully aspirate the upper layer (plasma or serum) without disturbing the cell pellet.

-

Samples can be used directly in the assay. It is recommended to run multiple dilutions to ensure the readings fall within the linear range of the standard curve[6].

-

For long-term storage, aliquot and freeze at -80°C.

General Protocol: Fluorometric Assay

This protocol is a generalized procedure using the common substrate Suc-LLVY-AMC.

Materials:

-

Chymotrypsin Assay Buffer (e.g., 25 mM HEPES, pH 7.5)

-

Fluorogenic Substrate: Suc-LLVY-AMC (stock solution in DMSO)

-

Fluorophore Standard: AMC (stock solution in DMSO for standard curve)

-

Chymotrypsin Inhibitor (Optional): TPCK (L-1-tosylamido-2-phenylethyl chloromethyl ketone) for specificity control[13][16].

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader (Ex/Em = 380/460 nm)

Procedure:

-

Standard Curve Preparation:

-

Prepare a series of dilutions of the AMC standard in Assay Buffer to generate a standard curve (e.g., 0, 2, 4, 6, 8, 10 nmol/well)[8].

-

Add 100 µL of each dilution to separate wells of the 96-well plate.

-

-

Sample Preparation:

-

Thaw samples on ice.

-

Add 5-20 µL of your sample (lysate or plasma) to the desired wells[8].

-

For inhibitor controls, pre-incubate a parallel set of samples with a chymotrypsin-specific inhibitor (TPCK) for 10-15 minutes at room temperature[6].

-

Bring the total volume in each sample well to 50 µL with Assay Buffer. Include a "reagent background control" well with 50 µL of Assay Buffer only[8].

-

-

Reaction Mix Preparation:

-

Prepare a Reaction Mix for the number of assays to be performed. For each well, mix:

-

48 µL Chymotrypsin Assay Buffer

-

2 µL Chymotrypsin Substrate (e.g., 10 mM stock)[6]

-

-

Note: Substrate concentration may need optimization.

-

-

Measurement:

-

Add 50 µL of the Reaction Mix to each well (samples, inhibitor controls, and background control) for a final volume of 100 µL. Mix gently.

-

Immediately place the plate in the fluorescence reader, pre-set to 25°C or 37°C.

-

Measure the fluorescence intensity (Ex/Em = 380/460 nm) in kinetic mode, recording every 30-60 seconds for 30-60 minutes[8].

-

-

Calculation:

-

Calculate the rate of change in relative fluorescence units (ΔRFU/min).

-

Subtract the rate of the reagent background control from all sample readings. The specific chymotrypsin-like activity is the rate of the sample minus the rate of the inhibitor control sample.

-

Use the AMC standard curve to convert the ΔRFU/min to nmol/min (or mU) of released fluorophore.

-

Normalize the activity to the protein concentration of the sample (e.g., mU/mg protein).

-

General Protocol: Colorimetric Assay

This protocol is a generalized procedure using a pNA-based substrate.

Materials:

-

Chymotrypsin Assay Buffer (e.g., 80 mM Tris-HCl, 100 mM CaCl2, pH 7.8)[16].

-

Chromogenic Substrate (e.g., Suc-AAPF-pNA stock solution in DMSO).

-

p-Nitroaniline (pNA) Standard (for standard curve).

-

96-well clear, flat-bottom microplate.

-

Microplate reader capable of measuring absorbance at 405 nm.

Procedure:

-

Standard Curve Preparation:

-

Prepare a series of dilutions of the pNA standard in Assay Buffer (e.g., 0, 4, 8, 12, 16, 20 nmol/well)[6].

-

Add 100 µL of each dilution to separate wells.

-

-

Sample Preparation:

-

Prepare samples as described for the fluorometric assay, bringing the final volume to 50 µL in each well with Assay Buffer[6]. Include inhibitor controls and a background control as needed.

-

-

Reaction Mix Preparation:

-

Prepare a Reaction Mix. For each well, mix:

-

48 µL Assay Buffer

-

2 µL Substrate[6]

-

-

-

Measurement (Kinetic or Endpoint):

-

Add 50 µL of the Reaction Mix to each well.

-

Kinetic Method: Measure absorbance at 405 nm every 1-2 minutes for 30-60 minutes at 25°C or 37°C[13].

-

Endpoint Method: Incubate the plate for a fixed time (e.g., 30 minutes) at 37°C. Stop the reaction by adding 10 µL of 20% acetic acid[12]. Measure the final absorbance at 405 nm.

-

-

Calculation:

-

Calculate the rate of change in absorbance (ΔOD/min) for the kinetic assay or the final absorbance for the endpoint assay.

-

Subtract the background reading from all sample readings.

-

Use the pNA standard curve to convert the absorbance values to the amount (nmol) of pNA produced.

-

Calculate the activity and normalize to protein concentration.

-

Visualization of Workflows and Pathways

Caption: General experimental workflow for measuring chymotrypsin-like activity.

Caption: Role of chymotrypsin-like activity in the 26S proteasome pathway.

Troubleshooting and Considerations

-

High Background: If the reagent background control shows a high signal, the substrate may be unstable in the assay buffer. Prepare fresh substrate solution and ensure the buffer pH is stable. Some turbidity upon adding substrate to the buffer is normal but should resolve with mixing[8].

-

Low Signal: This may indicate low enzyme activity, an inappropriate substrate, or the presence of endogenous inhibitors in the sample. Try increasing the amount of sample protein, extending the incubation time, or using a more sensitive fluorometric assay.

-

Differentiating Protease Activities: Complex samples contain multiple proteases. To confirm that the measured activity is specific to chymotrypsin-like enzymes, perform parallel assays in the presence of specific inhibitors. TPCK is an irreversible inhibitor of chymotrypsin, while TLCK inhibits trypsin[13][16]. Comparing activity with and without these inhibitors can help parse the contribution of each enzyme type.

-

Sample Integrity: Protease activity is highly dependent on proper sample handling. Avoid repeated freeze-thaw cycles, always keep samples on ice, and consider adding a commercial protease inhibitor cocktail during initial sample preparation (ensuring it doesn't inhibit the target enzyme)[20].

References

- 1. tribioscience.com [tribioscience.com]

- 2. promega.com [promega.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. assaygenie.com [assaygenie.com]

- 7. Fluorometric continuous kinetic assay of alpha-chymotrypsin using new protease substrates possessing long-wave excitation and emission maxima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Chymotrypsin Substrate II, Fluorogenic [sigmaaldrich.com]

- 10. Chymotrypsin Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]

- 11. Measurement of the Multiple Activities of 26S Proteasomes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. coachrom.com [coachrom.com]

- 13. abcam.com [abcam.com]

- 14. Novel Method for the Quantitative Analysis of Protease Activity: The Casein Plate Method and Its Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. α-胰凝乳蛋白酶的酶学测定程序(EC 3.4.21.1) [sigmaaldrich.com]

- 16. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]

- 17. Chymotrypsin specific Substrates › PeptaNova [peptanova.de]

- 18. ELISA Sample Preparation Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 19. Assessment of Chymotrypsin-Like 20S Proteasome Activity [bio-protocol.org]

- 20. WO2020140035A1 - Methods of preparing samples for proteomic analysis - Google Patents [patents.google.com]

Application Notes and Protocols for a Continuous Kinetic Assay Using Suc-Phe-Ala-Ala-Phe-pNA

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for performing a continuous kinetic assay using the chromogenic substrate N-Succinyl-L-phenylalanyl-L-alanyl-L-alanyl-L-phenylalanine-p-nitroanilide (Suc-Phe-Ala-Ala-Phe-pNA). This substrate is particularly useful for studying the kinetics of chymotrypsin and other chymotrypsin-like serine proteases.

Introduction

The continuous kinetic assay is a powerful method for determining enzyme activity by continuously monitoring the progress of the reaction over time. The substrate, this compound, is a synthetic peptide linked to a p-nitroanilide (pNA) molecule.[1] When cleaved by a suitable protease, such as chymotrypsin, the colorless substrate releases the yellow-colored p-nitroaniline. The rate of p-nitroaniline formation can be monitored spectrophotometrically in real-time by measuring the increase in absorbance at 405-410 nm.[1][2] This allows for the direct and continuous measurement of the enzyme's catalytic activity.

This assay is highly valuable for various research applications, including fundamental enzyme characterization, inhibitor screening in drug development, and quality control of enzyme preparations.[1][3]

Enzymatic Reaction

The enzymatic reaction involves the hydrolysis of the amide bond between the phenylalanine residue and the p-nitroanilide group.

Materials and Reagents

Table 1: Materials and Reagents

| Material/Reagent | Supplier Example | Catalog Number Example | Storage |

| This compound | Sigma-Aldrich | S7388 | -20°C, desiccated[4] |

| α-Chymotrypsin (from bovine pancreas) | Sigma-Aldrich | C4129 | -20°C |

| Tris-HCl | Sigma-Aldrich | T5941 | Room Temperature |

| Calcium Chloride (CaCl2) | Sigma-Aldrich | C1016 | Room Temperature |

| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Room Temperature |

| 96-well UV-transparent microplates | Corning | 3635 | Room Temperature |

| Spectrophotometer (plate reader) | Molecular Devices | SpectraMax | N/A |

Experimental Protocols

Preparation of Stock Solutions

This compound Substrate Stock Solution (e.g., 20 mM):

-

The substrate is poorly soluble in water.[1]

-

Dissolve this compound in 100% DMSO to prepare a concentrated stock solution (e.g., 20 mM).[1][4]

-

Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2] For short-term storage (up to one month), -20°C is suitable; for long-term storage (up to 6 months), -80°C is recommended.[2]

α-Chymotrypsin Enzyme Stock Solution (e.g., 1 mg/mL):

-

Prepare a stock solution of α-chymotrypsin in a suitable buffer, for example, 1 mM HCl.

-

Determine the exact concentration of the active enzyme by active site titration.

-

Store the enzyme stock solution in aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Assay Buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl2, pH 8.0):

-

Prepare a 50 mM Tris-HCl buffer and adjust the pH to 8.0.

-

Add CaCl2 to a final concentration of 20 mM. Calcium ions are often required for the stability and activity of proteases.

-

Filter the buffer through a 0.22 µm filter.

Assay Procedure

The following protocol is designed for a 96-well plate format with a final reaction volume of 200 µL. Adjust volumes as needed for other formats.

-

Set up the Spectrophotometer: Set the spectrophotometer to read absorbance at 405 nm or 410 nm and the temperature to the desired value (e.g., 25°C or 37°C). Set the kinetic read parameters to take measurements every 30-60 seconds for a total of 10-30 minutes.

-

Prepare the Reaction Plate:

-

Add the appropriate volume of assay buffer to each well.

-

Add the desired volume of the this compound stock solution to each well to achieve the final desired substrate concentrations. It is recommended to test a range of substrate concentrations to determine kinetic parameters like Km and Vmax.

-

Include control wells:

-

No-enzyme control: Contains buffer and substrate but no enzyme, to measure the rate of spontaneous substrate hydrolysis.

-

No-substrate control: Contains buffer and enzyme but no substrate, to serve as a blank for the absorbance of the enzyme solution.

-

-

-

Initiate the Reaction:

-

Pre-incubate the plate in the spectrophotometer for 5 minutes to allow the temperature to equilibrate.

-

Initiate the reaction by adding the α-chymotrypsin solution to each well.

-

Mix the contents of the wells thoroughly, avoiding bubble formation.

-

-

Data Acquisition: Immediately start the kinetic measurement of absorbance at 405 nm.

Data Analysis

The rate of the enzymatic reaction is determined by calculating the initial velocity (V₀) from the linear portion of the absorbance versus time plot.

-

Convert Absorbance to Product Concentration: Use the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance (ΔA/min) to the rate of product formation (concentration/min). The molar extinction coefficient (ε) for p-nitroaniline at 410 nm and pH 7.5 is 8,800 M⁻¹cm⁻¹.[4] The path length (l) depends on the volume in the well and the plate type (typically provided by the manufacturer).

-

Calculate Initial Velocity (V₀):

-

Plot absorbance versus time for each reaction.

-

Identify the initial linear portion of the curve.

-

The slope of this linear portion represents the initial reaction velocity (V₀).

-

-

Determine Kinetic Parameters:

-

Perform the assay at various substrate concentrations while keeping the enzyme concentration constant.

-

Plot the initial velocities (V₀) against the substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation to determine the Michaelis constant (Km) and the maximum velocity (Vmax). Specialized software can be used for this analysis.[5][6]

-

Table 2: Example Quantitative Data Summary

| Substrate [S] (µM) | Initial Velocity (V₀) (µM/min) |

| 10 | 0.5 |

| 20 | 0.9 |

| 40 | 1.5 |

| 80 | 2.2 |

| 160 | 2.8 |

| 320 | 3.2 |

| Kinetic Parameters | Value |

| Km | 60 µM[1] |

| Vmax | Determined from the plot |

Note: The Km value provided is an example from the literature for chymotrypsin and may vary depending on the specific experimental conditions.

Troubleshooting

Table 3: Common Problems and Solutions

| Problem | Possible Cause | Solution |

| High background absorbance | Spontaneous hydrolysis of the substrate. | Prepare fresh substrate solutions. Run a no-enzyme control and subtract the background rate. |

| Non-linear reaction progress curves | Substrate depletion, product inhibition, or enzyme instability. | Use a lower enzyme concentration or measure the initial rate over a shorter time period. Ensure the assay conditions (pH, temperature) are optimal for enzyme stability. |

| Low signal-to-noise ratio | Low enzyme activity or insufficient substrate concentration. | Increase the enzyme concentration or use a higher substrate concentration. Ensure the spectrophotometer settings are optimized. |

| Precipitation in wells | Poor solubility of the substrate or other components at the final concentration. | Ensure the final DMSO concentration is compatible with the assay and does not inhibit the enzyme (typically <5%). |

By following this detailed guide, researchers can effectively implement a continuous kinetic assay using this compound to obtain reliable and reproducible data for their studies on protease activity.

References

- 1. N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide | 70967-97-4 | Benchchem [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chemimpex.com [chemimpex.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Analysis of continuous enzyme kinetic data using ICEKAT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis of continuous enzyme kinetic data using ICEKAT - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Michaelis-Menten constant (Km) for chymotrypsin with Suc-Phe-Ala-Ala-Phe-pNA.

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chymotrypsin, a serine protease, plays a crucial role in digestion by hydrolyzing peptide bonds, primarily on the C-terminal side of aromatic amino acid residues such as tyrosine, tryptophan, and phenylalanine. The kinetic efficiency of chymotrypsin and other enzymes is often characterized by the Michaelis-Menten constant (Km), which represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for its substrate.

This document provides a detailed protocol for determining the Km of bovine α-chymotrypsin using the chromogenic substrate N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine-p-nitroanilide (Suc-Phe-Ala-Ala-Phe-pNA or Suc-AAPF-pNA). The hydrolysis of this substrate by chymotrypsin releases p-nitroaniline (pNA), a yellow-colored product that can be quantified spectrophotometrically, allowing for the calculation of reaction velocities and subsequently the Michaelis-Menten constant.

Principle of the Assay

The enzymatic activity of chymotrypsin is measured by monitoring the rate of hydrolysis of the substrate this compound. Chymotrypsin cleaves the peptide bond between the phenylalanine and the p-nitroaniline moiety, releasing pNA. The rate of pNA formation is directly proportional to the chymotrypsin activity and can be monitored by measuring the increase in absorbance at 405-410 nm.

Caption: Enzymatic reaction of chymotrypsin with this compound.

Quantitative Data Summary

The Michaelis-Menten constant (Km) for the hydrolysis of this compound by chymotrypsin has been reported in the literature. The following table summarizes a reported value.

| Enzyme Source | Substrate | Km (µM) | Assay Conditions | Reference |

| Bovine Pancreas | This compound | 60 | Details not specified | [1] |

Experimental Protocol

This protocol outlines the steps to determine the Km of chymotrypsin with this compound.

Materials and Reagents

-

Bovine α-chymotrypsin (e.g., Sigma-Aldrich, TPCK-treated)

-

This compound (Suc-AAPF-pNA)

-

Tris(hydroxymethyl)aminomethane (Tris)

-

Hydrochloric acid (HCl)

-

Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Spectrophotometer capable of reading at 405-410 nm

-

Temperature-controlled cuvette holder or water bath (37°C)

-

Cuvettes (1 cm path length)

-

Pipettes and tips

Solution Preparation

-

Assay Buffer (0.1 M Tris-HCl, pH 9.0): Dissolve 12.11 g of Tris in 900 mL of deionized water. Adjust the pH to 9.0 at 37°C with 1 M HCl. Bring the final volume to 1 L with deionized water.

-

Substrate Stock Solution (e.g., 10 mM in DMSO): Dissolve a known amount of this compound in DMSO to achieve a concentration of 10 mM. For example, weigh 6.25 mg of the substrate and dissolve it in 1 mL of DMSO. This stock solution should be stored at -20°C and protected from light.

-

Chymotrypsin Stock Solution: Prepare a stock solution of chymotrypsin in 1 mM HCl. The exact concentration will depend on the activity of the enzyme lot and should be determined empirically to yield a linear reaction rate for at least 5-10 minutes. A starting concentration of 1 mg/mL can be prepared and then diluted further for the assay.

Experimental Workflow

References

Troubleshooting & Optimization

How to dissolve Suc-Phe-Ala-Ala-Phe-pNA for assays.

Technical Support Center: Suc-Phe-Ala-Ala-Phe-pNA

Welcome to the technical support center for chromogenic peptide substrates. This guide provides detailed information on the solubilization and use of this compound for enzyme assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Due to its hydrophobic nature and poor solubility in water, the recommended solvent for dissolving this compound is an organic solvent.[1][2] Dimethyl sulfoxide (DMSO) is most commonly used to prepare a concentrated stock solution.[3][4] Other solvents such as N,N-dimethylformamide (DMF) and ethanol can also be used.[5][6][7] It is advisable to use fresh, anhydrous DMSO, as absorbed moisture can reduce the substrate's solubility.[2]

Q2: How should I prepare a stock solution of the substrate?

A2: To prepare a stock solution, dissolve the powdered this compound in 100% DMSO to a final concentration of 10-20 mM.[3][4][8] Ensure the powder is fully dissolved by vortexing. This concentrated stock can then be diluted into your aqueous assay buffer to achieve the final working concentration.

Q3: My substrate precipitates when I add it to the aqueous assay buffer. What can I do?

A3: Precipitation upon dilution into an aqueous buffer is a common issue due to the substrate's low water solubility.[5] Here are some steps to mitigate this:

-

Prepare Fresh: Always prepare the final working solution immediately before use.[3]

-

Vortex During Dilution: Add the DMSO stock solution dropwise into the assay buffer while actively vortexing or stirring. This rapid mixing can help prevent immediate precipitation.

-

Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is sufficient to maintain solubility but low enough to not interfere with your enzyme's activity. A final DMSO concentration of 1-5% is generally well-tolerated by most enzymes.[4][9]

-

Check Buffer Components: High salt concentrations in the buffer can sometimes decrease the solubility of organic compounds.

Q4: How should I store the powdered substrate and the stock solution?

A4: The solid, powdered substrate should be stored desiccated at -20°C, where it can be stable for at least three years.[8] Once dissolved in DMSO, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2][9] These aliquots should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][9]

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Powdered substrate does not dissolve in the organic solvent. | 1. Incorrect solvent choice. 2. Moisture has been absorbed by the solvent (especially DMSO).[2] 3. Insufficient mixing. | 1. Use high-purity, anhydrous DMSO, DMF, or ethanol.[6][7][8] 2. Use a fresh bottle or aliquot of solvent. 3. Vortex vigorously. Gentle warming or brief sonication may also help. |

| Solution becomes cloudy or forms a precipitate after dilution in assay buffer. | 1. Low aqueous solubility of the substrate.[5] 2. Final concentration of the organic solvent is too low. 3. The working solution was not used immediately after preparation. | 1. This is expected to some degree. Ensure the final working solution is homogenous before adding to the assay. 2. Increase the final percentage of DMSO in the assay, but verify enzyme tolerance. 3. Prepare the working solution immediately before adding it to the assay plate.[3] |

| High background absorbance in the enzyme assay. | 1. Spontaneous hydrolysis of the substrate. 2. Contamination of reagents. | 1. Prepare aqueous solutions of the substrate just before use and keep them on ice.[8] 2. Check the pH of your buffer; highly alkaline conditions can increase spontaneous hydrolysis. 3. Use fresh, high-purity reagents and buffers. |

Data Presentation: Solubility

The following table summarizes the reported solubility for this compound in various solvents. Note that the molecular weight of the substrate is approximately 624.7 g/mol .[5]

| Solvent | Concentration (mg/mL) | Concentration (mM) | Source(s) |

| DMSO | 120 mg/mL | ~192.1 mM | [2][6] |

| 5 mg/mL | ~8.0 mM | [5] | |

| DMF | 25 mg/mL | ~40.0 mM | [7][8] |

| 5 mg/mL | ~8.0 mM | [5] | |

| Ethanol | 120 mg/mL | ~192.1 mM | [6] |

| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | ~0.8 mM | [5] |

| Water | Insoluble | Insoluble | [2] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution

-

Weigh Substrate: Accurately weigh out the required amount of this compound powder. For 1 mL of a 10 mM solution, you will need 6.25 mg.

-

Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the powder.

-

Dissolve: Vortex the solution thoroughly until all the substrate is completely dissolved. The solution should be clear.

-

Aliquot and Store: Dispense the stock solution into small, single-use aliquots. Store at -80°C for up to 6 months.[2][9]

Protocol 2: Preparation of a 200 µM Working Solution for Assay

This protocol assumes a final assay volume of 200 µL and a desired final DMSO concentration of 1%.

-